Thiomethoxyflurane
Description
Thiomethoxyflurane is a halogenated volatile anesthetic characterized by its thioether and methoxy functional groups. Its exceptional potency has been documented in studies focusing on acetylcholine receptor-rich membranes, where it significantly decreases the ligand dissociation constant ($K_{1/2}$) without altering the Hill coefficient, suggesting a non-competitive modulation of ion channels . Structural analysis indicates that its halogenation (likely fluorine substitution) contributes to its high lipid solubility and anesthetic efficacy, as halogen atoms enhance binding to hydrophobic regions of neuronal membranes .
Properties
CAS No. |
2045-53-6 |
|---|---|
Molecular Formula |
C3H4Cl2F2S |
Molecular Weight |
181.03 g/mol |
IUPAC Name |
2,2-dichloro-1,1-difluoro-1-methylsulfanylethane |
InChI |
InChI=1S/C3H4Cl2F2S/c1-8-3(6,7)2(4)5/h2H,1H3 |
InChI Key |
BJMNUMOCQIVWFA-UHFFFAOYSA-N |
SMILES |
CSC(C(Cl)Cl)(F)F |
Canonical SMILES |
CSC(C(Cl)Cl)(F)F |
Other CAS No. |
2045-53-6 |
Synonyms |
2,2-dichloro-1,1-difluoro-1-(methylthio)ethane thiomethoxyflurane |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Halogenated Anesthetics
Research Findings and Implications
- Potency Studies : this compound’s MAC is orders of magnitude lower than aliflurane, underscoring its clinical superiority in rapid anesthesia induction .
- Structural-Activity Relationships : The thioether group in this compound enhances metabolic stability compared to halothane, which is prone to oxidative degradation .
- Toxicity : Despite high potency, this compound’s thioether moiety may contribute to reactive metabolite formation, necessitating careful dose management .
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